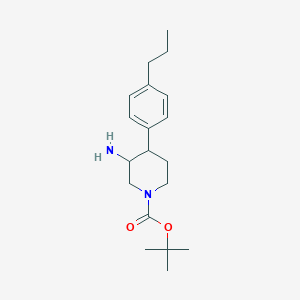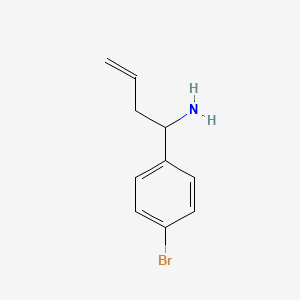
1,2-Dimethylcyclohexane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- The compound features a cyclohexane ring substituted with a carboxylic acid group and two methyl groups at positions 1 and 2.
- Its systematic IUPAC name is This compound .
1,2-Dimethylcyclohexane-1-carboxylic acid: is an organic compound with the molecular formula CHO. It belongs to the class of cyclohexane derivatives.
Méthodes De Préparation
Synthetic Routes: The synthesis of 1,2-dimethylcyclohexane-1-carboxylic acid involves various methods. One common approach is through the oxidation of 1,2-dimethylcyclohexane using suitable oxidizing agents.
Reaction Conditions: Oxidation reactions typically employ reagents like potassium permanganate (KMnO) or chromic acid (HCrO) under controlled conditions.
Industrial Production: While not a high-volume industrial compound, it may be synthesized on a smaller scale for research purposes or specific applications.
Analyse Des Réactions Chimiques
Reactivity: 1,2-Dimethylcyclohexane-1-carboxylic acid can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions, but common outcomes include carboxylic acid derivatives or substituted cyclohexanes.
Applications De Recherche Scientifique
Chemistry: Used as a model compound for studying cyclohexane derivatives and their reactivity.
Biology and Medicine: Limited applications, but its derivatives may have biological activity.
Industry: Not widely used industrially due to its specialized nature.
Mécanisme D'action
- The exact mechanism by which 1,2-dimethylcyclohexane-1-carboxylic acid exerts its effects is context-dependent. It may involve interactions with specific receptors, enzymes, or metabolic pathways.
Comparaison Avec Des Composés Similaires
Uniqueness: Its unique structure lies in the combination of a cyclohexane ring, carboxylic acid functionality, and specific methyl substitution.
Similar Compounds: While not identical, related compounds include other substituted cyclohexane carboxylic acids and derivatives.
Propriétés
Numéro CAS |
76522-33-3 |
|---|---|
Formule moléculaire |
C9H16O2 |
Poids moléculaire |
156.22 g/mol |
Nom IUPAC |
1,2-dimethylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C9H16O2/c1-7-5-3-4-6-9(7,2)8(10)11/h7H,3-6H2,1-2H3,(H,10,11) |
Clé InChI |
QZTPJIOXWNNJTE-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCCC1(C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


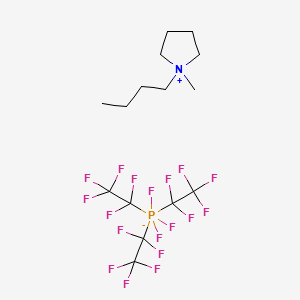

![methyl 4-[3-formyl-5-(4-methoxycarbonylphenyl)phenyl]benzoate](/img/structure/B12086010.png)
![(3,9-Diaza-spiro[5.5]undec-3-yl)-(2-fluoro-phenyl)-methanone](/img/structure/B12086014.png)
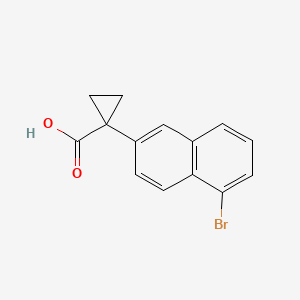
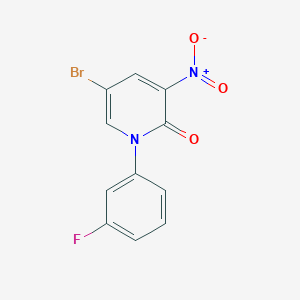


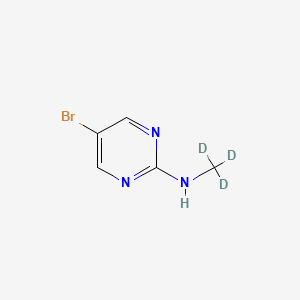
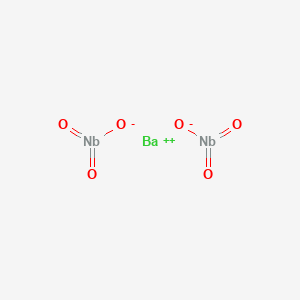
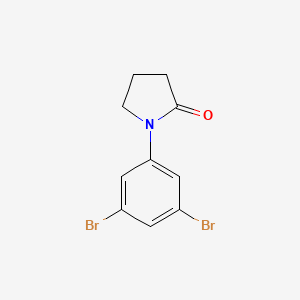
![9aH-imidazo[1,2-a]quinoxalin-4-one](/img/structure/B12086061.png)
